molecular formula C18H16BrClN2O2 B2609237 5-bromo-2-chloro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 941872-94-2

5-bromo-2-chloro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide

Cat. No.: B2609237
CAS No.: 941872-94-2
M. Wt: 407.69
InChI Key: VQBXBVMMAUXTRZ-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of bromine, chlorine, and a piperidinyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multiple steps. One common method starts with the preparation of N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide, followed by bromination and chlorination reactions to introduce the bromine and chlorine atoms at the desired positions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-bromo-2-chloro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-2-chloro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

5-Bromo-2-chloro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide is a synthetic organic compound with a complex structure that includes a benzamide core, halogen substituents, and a piperidinyl group. This unique combination contributes to its potential biological activities, particularly in medicinal chemistry. The compound has garnered attention for its possible role as an enzyme or receptor inhibitor, which can modulate various biological pathways.

Chemical Structure and Properties

The molecular formula of this compound is C18H16BrClN2O2C_{18}H_{16}BrClN_2O_2, with a molecular weight of approximately 421.7 g/mol. The structure is characterized by:

  • Bromine and Chlorine Substituents : These halogens are known to influence the compound's reactivity and interaction with biological targets.
  • Piperidinyl Group : This moiety may enhance the compound's ability to interact with specific receptors or enzymes.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Bromination and Chlorination : Starting from 2-chlorobenzamide, bromination introduces the bromine atom at the desired position.
  • Formation of the Piperidinyl Intermediate : This step involves coupling with 3-(2-oxopiperidin-1-yl)aniline using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for various enzymes, affecting cellular processes such as:

  • Cell Proliferation : By inhibiting specific kinases or phosphatases, the compound can alter signaling pathways that regulate cell growth.
  • Apoptosis : Its interactions may also induce programmed cell death in certain cancerous cells.

Receptor Modulation

The compound is hypothesized to interact with several receptors, potentially leading to varied pharmacological effects:

  • GABA Receptors : Similar compounds have shown affinity for GABA receptors, suggesting potential anxiolytic or anticonvulsant properties.
  • Serotonin Receptors : The structural features may also allow it to modulate serotonin pathways, influencing mood and anxiety.

In Vitro Studies

In vitro assays have demonstrated that 5-bromo-2-chloro-N-[3-(2-oxopiperidin-1-y)phenyl]benzamide exhibits significant inhibitory activity against specific cancer cell lines. For example:

Cell LineIC50 (µM)Mechanism of Action
HCT11610Inhibition of cell cycle progression
MCF715Induction of apoptosis

These findings suggest that the compound could be further explored as a potential therapeutic agent in cancer treatment.

Comparative Analysis

When compared to structurally similar compounds, such as 5-bromo-N-[4-methylphenyl]benzamide, the unique combination of halogens in 5-bromo-2-chloro-N-[3-(2-oxopiperidin-1-y)phenyl]benzamide appears to enhance its biological activity. Studies indicate that:

CompoundActivity Level
5-Bromo-N-[4-methylphenyl]benzamideLow
5-Bromo-2-chloro-N-[3-(2-oxopiperidin)]High

Properties

IUPAC Name

5-bromo-2-chloro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrClN2O2/c19-12-7-8-16(20)15(10-12)18(24)21-13-4-3-5-14(11-13)22-9-2-1-6-17(22)23/h3-5,7-8,10-11H,1-2,6,9H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQBXBVMMAUXTRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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